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Introduction: The Structural Challenge of a Complex
Lipophilic Polyphenol
Digalloyl trioleate (CAS: 17048-39-4) is a complex molecule of significant interest in fields

ranging from cosmetics, where it functions as an antioxidant, to drug development, due to its

unique combination of a lipophilic triglyceride backbone and polyphenolic gallate moieties[1][2].

Structurally, it consists of a triolein core—a triglyceride derived from three units of oleic acid—

esterified with a digalloyl group. This intricate structure, with a molecular formula of C₆₈H₁₀₆O₁₂

and an average molecular weight of 1115.58 g/mol , presents a formidable challenge for

unambiguous characterization[1][3].

This guide provides a comprehensive framework for the spectroscopic analysis of Digalloyl
trioleate. As experimental spectra for this specific molecule are not readily available in public

databases, this document synthesizes data from its constituent substructures—triolein and

galloyl esters—to predict the expected spectroscopic data. This predictive, structure-based

approach is a cornerstone of analytical chemistry, enabling researchers to establish a baseline

for identifying and verifying the structure of novel or complex compounds. We will detail the

expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
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Spectrometry (MS), explain the rationale behind the analytical techniques, and provide robust,

self-validating experimental protocols.

Molecular Structure of Digalloyl Trioleate
The molecule's identity is defined by the precise connectivity of its oleic acid and digalloyl

components. Its IUPAC name is 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-

enoyl]oxy]benzoyl]oxybenzoic acid[2].

Caption: Predicted molecular structure of Digalloyl Trioleate.

Part 1: Unraveling Connectivity with Nuclear
Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed atomic

connectivity of an organic molecule. For a compound like Digalloyl trioleate, a combination of

¹H and ¹³C NMR, along with 2D experiments (COSY, HSQC, HMBC), is essential to assign

every proton and carbon and confirm the esterification pattern.

Expertise & Causality: The choice of solvent is critical. A deuterated solvent like chloroform-d

(CDCl₃) is a primary choice due to its ability to dissolve the lipophilic trioleate backbone.

However, the polar galloyl heads may require a more polar solvent like acetone-d₆ or DMSO-d₆

for full characterization, or a mixture thereof. The predicted chemical shifts below are based on

an analysis of analogous structures, providing a robust hypothesis for experimental verification.

[4][5][6]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Predicted Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
References

~7.10 - 7.20 s 4H
Aromatic H

(Galloyl Protons)

Galloyl ester

protons typically

appear as a

singlet in this

region due to

symmetry.[4][5]

~5.35 m 6H
Olefinic H (-

CH=CH-)

Characteristic

multiplet for the

vinyl protons of

the three oleic

acid chains.[6]

~5.25 m 1H Glycerol CH

The central

proton of the

glycerol

backbone,

shifted downfield

by two ester

linkages.[6]

~4.10 - 4.30 m 4H Glycerol CH₂

The two CH₂

groups of the

glycerol

backbone,

shifted downfield

by the ester

linkages.[6]

~2.30 t 6H
Allylic CH₂ (-

CH₂-CH=CH-)

Protons adjacent

to the double

bonds in the

oleoyl chains.[6]

~2.00 m 6H α-carbonyl CH₂

(-CH₂-COO-)

Protons on the

carbon adjacent

to the ester
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carbonyl groups

of the oleoyl

chains.[6]

~1.60 m 6H

β-carbonyl CH₂

(-CH₂-CH₂-

COO-)

Protons on the

beta-carbon

relative to the

ester carbonyls.

[6]

~1.20 - 1.40 br s ~60H
Aliphatic Chain

CH₂

Broad signal

representing the

bulk of the

methylene

groups in the

three oleic acid

chains.[6]

~0.88 t 9H Terminal CH₃

Terminal methyl

groups of the

three oleic acid

chains.[6]

5.0 - 10.0

(variable)
br s 5H Phenolic OH

Phenolic and

carboxylic acid

protons are

exchangeable

and often appear

as broad signals;

their presence

can be confirmed

by D₂O

exchange.[7][8]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated

solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher

spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition

time will be necessary due to the lower natural abundance of ¹³C.

2D NMR Acquisition: To confirm assignments, perform standard 2D experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the

glycerol and oleoyl chains).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is critical for confirming the ester linkages

between the triolein backbone and the digalloyl moiety.

Part 2: Functional Group Fingerprinting with
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key

functional groups by measuring the absorption of infrared radiation corresponding to molecular

vibrations.[9] For Digalloyl trioleate, IR is ideal for verifying the presence of hydroxyl (-OH),

ester carbonyl (C=O), aromatic (C=C), and aliphatic (C-H) groups.

Expertise & Causality: The spectrum of Digalloyl trioleate is expected to be a superposition of

the spectra of a triglyceride and a gallotannin. The broadness of the O-H stretch is indicative of

extensive hydrogen bonding from the phenolic groups. The strong ester C=O stretch is a

dominant feature, while the fingerprint region (<1500 cm⁻¹) will contain a complex pattern of C-

O stretching and bending vibrations characteristic of the entire molecular framework.[10][11]

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3500 - 3200 Strong, Broad O-H Stretch

Phenolic hydroxyl

groups on the galloyl

moieties.[10][12]

3010 - 3000 Medium =C-H Stretch
Olefinic C-H in the

oleoyl chains.[13]

2925 & 2855 Strong C-H Stretch

Aliphatic CH₂ and CH₃

groups of the oleoyl

chains.[11]

1745 - 1735 Strong C=O Stretch

Ester carbonyl groups

of the triolein

backbone.[11]

1715 - 1700 Strong C=O Stretch

Ester carbonyl groups

of the galloyl moieties.

[12]

1620 - 1580 Medium C=C Stretch

Aromatic ring

stretching in the

galloyl moieties.[12]

1465 Medium C-H Bend
Aliphatic CH₂

scissoring.[11]

1270 - 1150 Strong C-O Stretch
Ester C-O linkages.

[11][12]

725 Weak C-H Rock

Methylene rocking

from the long oleoyl

chains.[11]

Experimental Workflow: IR Analysis
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Caption: Workflow for thin-film solid-state IR spectroscopy.

Part 3: Confirming Mass and Structure with Mass
Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and providing

structural information through fragmentation analysis. For a large, moderately polar molecule

like Digalloyl trioleate, Electrospray Ionization (ESI) is the method of choice, typically coupled

with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Expertise & Causality: We predict analysis in negative ion mode ([M-H]⁻) will be most effective,

as the phenolic hydroxyl groups are easily deprotonated. The trustworthiness of the analysis

hinges on high-resolution mass measurement, which should yield a mass accuracy of <5 ppm

for the parent ion, confirming the molecular formula. Tandem MS (MS/MS) is then used to

induce fragmentation. The most logical fragmentation pathway for gallotannins is the sequential

neutral loss of galloyl (152 Da) or gallic acid (170 Da) moieties, which provides definitive

structural evidence.[14][15]

Predicted High-Resolution MS Data (ESI Negative Mode)
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Predicted m/z Ion Formula Assignment

1113.7612 [C₆₈H₁₀₅O₁₂]⁻
[M-H]⁻ (Deprotonated

Molecular Ion)

961.7341 [C₅₄H₉₇O₁₀]⁻
[M-H - Galloyl group]⁻ (Loss of

152 Da)

943.7236 [C₅₄H₉₅O₉]⁻
[M-H - Gallic Acid]⁻ (Loss of

170 Da)

661.5242 [C₄₁H₇₃O₆]⁻
[M-H - Digallic Acid - Oleic

Acid]⁻

281.2486 [C₁₈H₃₃O₂]⁻ [Oleate]⁻ (Oleic acid fragment)

169.0142 [C₇H₅O₅]⁻ [Gallic Acid - H]⁻

Note: The exact mass of the parent molecule is 1114.7684 Da. The predicted m/z for the [M-

H]⁻ ion is calculated as 1114.7684 - 1.0072 (mass of H⁺) = 1113.7612.[2]

Predicted MS/MS Fragmentation Pathway

[M-H]⁻
m/z 1113.76

[M-H - Gallic Acid]⁻
m/z 943.72

- 170 Da

[Gallic Acid - H]⁻
m/z 169.01

[Oleate]⁻
m/z 281.25

- Oleic Acid etc.

Further
Fragments

Click to download full resolution via product page
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Caption: Predicted primary fragmentation pathway for Digalloyl Trioleate in ESI-MS/MS.

Experimental Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile/water.

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to

purify the sample online before it enters the mass spectrometer. This removes impurities that

could interfere with ionization.

Ionization: Introduce the sample into an ESI source operating in negative ion mode. Optimize

source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for

the target ion.

Full Scan MS: Acquire a full scan spectrum over a mass range of m/z 100-1500 to identify

the [M-H]⁻ parent ion. Verify its mass with high accuracy.

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 1113.76)

in the first mass analyzer and fragmenting it using collision-induced dissociation (CID).

Record the resulting fragment ions in the second mass analyzer.

Conclusion: An Integrated Approach to Structural
Verification
The definitive characterization of Digalloyl trioleate is achieved not by a single technique, but

by the synergistic integration of all three. NMR provides the fundamental blueprint of atomic

connectivity, IR confirms the presence of all requisite functional groups, and high-resolution MS

validates the molecular formula and provides corroborating structural evidence through

predictable fragmentation. By following the predictive models and robust protocols outlined in

this guide, researchers and drug development professionals can confidently establish the

identity and purity of this complex and valuable molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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